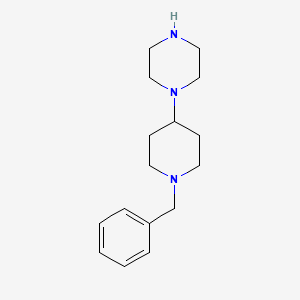

1-(1-Benzylpiperidin-4-yl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzylpiperidin-4-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3/c1-2-4-15(5-3-1)14-18-10-6-16(7-11-18)19-12-8-17-9-13-19/h1-5,16-17H,6-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLTWIOGYBLZDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCNCC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356684 | |

| Record name | 1-(1-Benzyl-piperidin-4-yl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180532-65-4 | |

| Record name | 1-(1-Benzyl-piperidin-4-yl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-(1-Benzylpiperidin-4-yl)piperazine and its Derivatives

The synthesis of this compound and its analogues is primarily achieved through multi-step organic synthesis, which allows for the careful construction of the core heterocyclic rings and the introduction of various functional groups.

Multi-Step Organic Synthesis Approaches

The construction of molecules containing the this compound scaffold typically involves sequential reactions that build the piperidine (B6355638) and piperazine (B1678402) rings separately before connecting them, or by modifying a pre-existing piperidin-4-one structure.

One common strategy begins with the synthesis of 1-benzyl-4-piperidone. This key intermediate can be synthesized from benzylamine (B48309) and methyl acrylate (B77674) through a sequence of 1,4-addition, Dieckmann condensation, and subsequent hydrolysis decarboxylation reactions. chemicalbook.com Another approach involves the direct benzylation of 4-piperidone (B1582916) monohydrate hydrochloride using benzyl (B1604629) bromide in the presence of a base like anhydrous potassium carbonate. chemicalbook.com

Once 1-benzyl-4-piperidone is obtained, it can be reacted with a piperazine derivative. For instance, a reductive amination reaction between 1-benzyl-4-piperidone and a suitable piperazine can form the desired C-N bond, linking the two heterocyclic systems.

Derivatives can be accessed through elaborate multi-step sequences. For example, a complex derivative featuring a piperazine ring was synthesized via a pathway that included Fisher esterification, condensation, reduction of a methyl ester to a benzyl alcohol with lithium aluminum hydride, bromination using phosphorus tribromide, and subsequent reaction with a protected piperazine. unisi.it The final steps in this sequence involved amide formation and deprotection to yield the target molecule. unisi.it Another synthetic route involves reacting 1-(phenylmethyl)-piperidin-4-one with acetylhydrazide, followed by a reduction step using sodium borohydride (B1222165) (NaBH₄) to produce N′-(1-benzylpiperidin-4-yl)acetohydrazide, a derivative of the core structure. nih.gov

Specific Reaction Conditions and Reagents

The synthesis of these compounds relies on a range of specific reagents and conditions to ensure high yields and purity.

For the formation of the 1-benzylpiperidine (B1218667) moiety, the reaction of 4-piperidone monohydrate hydrochloride with benzyl bromide is typically conducted in dry N,N-dimethylformamide (DMF) at an elevated temperature of 65 °C for approximately 14 hours, using potassium carbonate as the base. chemicalbook.com

The synthesis of the 1-benzylpiperazine (B3395278) portion of related structures can be achieved by reacting piperazine hexahydrate with benzyl chloride in absolute ethanol (B145695) at 65°C. orgsyn.org The product is often isolated as a dihydrochloride (B599025) salt by treating the reaction mixture with ethanolic hydrogen chloride. orgsyn.org

Reduction reactions are crucial in these synthetic pathways. The conversion of an amide to an amine in a derivative's synthesis was accomplished using the powerful reducing agent lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (B95107) (THF) under reflux. mdpi.com Similarly, LiAlH₄ has been used to reduce ester moieties to alcohols. unisi.it A milder reducing agent, sodium borohydride (NaBH₄), is effective for reducing imine-like double bonds, as seen in the synthesis of N′-(1-benzylpiperidin-4-yl)acetohydrazide from its ylidene precursor in a mixture of ethanol and THF. nih.gov

The following table summarizes typical reaction conditions for key synthetic steps.

| Step | Reagents | Solvent | Conditions | Yield | Reference |

| Benzylation of 4-piperidone | 4-piperidone hydrochloride, Benzyl bromide, K₂CO₃ | DMF | 65 °C, 14 h | 89.28% | chemicalbook.com |

| Synthesis of 1-benzylpiperazine | Piperazine hexahydrate, Benzyl chloride | Absolute Ethanol | 65 °C, 25 min | 93-95% (as dihydrochloride) | orgsyn.org |

| Reduction of an acetohydrazide precursor | N′-(1-benzylpiperidin-4-ylidene)acetohydrazide, NaBH₄ | Ethanol/THF | Room Temp, overnight | 85% | nih.gov |

| Reduction of an amide | (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone, LiAlH₄ | Dry THF | Reflux, 24 h | 65.2% | mdpi.com |

Formation of Core Piperidine and Piperazine Rings

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, can be formed through several fundamental strategies. nih.gov One of the most common methods is the hydrogenation or reduction of pyridine (B92270) precursors, often using transition metal catalysts under harsh conditions. nih.gov Another major route is through intramolecular cyclization, where a substrate containing a nitrogen source (like an amino group) cyclizes to form a new C-N or C-C bond. nih.gov A synthesis of 1-benzyl-4-piperidone utilizes this principle, starting from benzylamine and methyl acrylate, proceeding through a Dieckmann condensation which is a base-catalyzed intramolecular condensation of a diester to form a β-keto ester, ultimately leading to the piperidone ring after hydrolysis and decarboxylation. chemicalbook.com

The piperazine ring is a six-membered ring containing two nitrogen atoms at opposite positions. Its synthesis can be achieved through various methods, including the reaction of bis(dichloroethyl)amine with anilines in high-boiling solvents. nih.gov Modern approaches include palladium-catalyzed cyclization reactions that couple a propargyl unit with diamine components, offering high yields and stereochemical control. organic-chemistry.org Another strategy involves the cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) bond, which can be triggered by reagents like alkyl halides or aryl halides to generate piperazine derivatives. rsc.org

Chemical Reactivity Profiles and Derivatization Strategies

The this compound structure contains several reactive sites, including the two secondary amine groups of the piperazine ring (if unsubstituted), the tertiary amine of the piperidine ring, and the benzylic C-H bonds, which lend it to various chemical transformations.

Oxidation Reactions and Resultant Products

The oxidation of N-benzylated tertiary amines, such as the N-benzylpiperidine and N-benzylpiperazine moieties, has been studied. The oxidation of 1,4-dibenzylpiperazine (B181160) with ruthenium tetroxide (RuO₄) demonstrates that the reaction can attack both the endocyclic (ring) and exocyclic (benzylic) N-α-C-H bonds. researchgate.net This leads to a variety of oxygenated products. researchgate.net

The primary products from the RuO₄-mediated oxidation of 1,4-dibenzylpiperazine include:

N,N'-dibenzyl-N,N'-1,2-ethanediylbisformamide : An acyclic diformamide resulting from the cleavage of the piperazine ring. researchgate.net

1,4-dibenzyl-2,3-piperazinedione : A product of endocyclic functionalization. researchgate.net

Benzaldehyde : Formed from the oxidative attack at the exocyclic benzylic position. researchgate.net

The proposed mechanism involves the formation of both endocyclic and exocyclic iminium cations as key intermediates. researchgate.net The reaction's outcome can be complex due to the potential for hydrolysis of the resulting diformamides during work-up. researchgate.net

| Substrate | Oxidation Products | Reference |

| 1,4-Dibenzylpiperazine | N,N'-dibenzyl-N,N'-1,2-ethanediylbisformamide, 1,4-dibenzyl-2,3-piperazinedione, Benzaldehyde | researchgate.net |

| 1-Benzylpiperazine | Acyclic diformamide | researchgate.net |

Reduction Reactions and Resultant Products

Reduction reactions are commonly employed in the synthesis of derivatives of this compound. These reactions can target various functional groups. Amide and ester functionalities within derivatives can be reduced to the corresponding amines and alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.comgoogle.com For instance, the reduction of a sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate derivative with LiAlH₄ or Red-Al yields the corresponding [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol. google.com

The benzyl group itself is a valuable protecting group in piperazine chemistry because it can be easily removed by hydrogenolysis, a catalytic reduction process typically using hydrogen gas and a palladium catalyst. orgsyn.org This reaction cleaves the C-N bond at the benzylic position, yielding a secondary amine and toluene, which is a key step for preparing 1-monosubstituted or 1,4-unsymmetrically disubstituted piperazines. orgsyn.org

Derivatization of the core structure is a common strategy to modify its properties. The secondary amine on the piperazine ring is a frequent site for derivatization. For example, peptides can be derivatized at their carboxyl groups using piperazine-based compounds with coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.gov For analytical purposes, piperazine can be reacted with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a UV-active derivative, allowing for detection at trace levels using HPLC-UV instrumentation. researchgate.net

Nucleophilic Substitution Reactions and Functional Group Introduction

Nucleophilic substitution is a fundamental strategy for both the initial synthesis of the this compound scaffold and its subsequent derivatization. These methods rely on the nucleophilicity of the nitrogen atoms within the piperazine and piperidine precursors.

One of the most direct methods for synthesizing the core structure is the reductive amination of 1-benzyl-4-piperidone with piperazine. nih.govresearchgate.net This reaction typically proceeds via the initial formation of an enamine or an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. nih.gov This one-pot procedure is highly efficient for creating the C-N bond between the piperidine and piperazine rings.

An alternative approach is the direct N-alkylation of piperazine with a 1-benzylpiperidine derivative bearing a leaving group at the 4-position, such as a halide (e.g., 1-benzyl-4-chloropiperidine) or a sulfonate ester. This reaction is a classic SN2 substitution. A significant challenge in this method is controlling the selectivity between mono- and di-alkylation of the piperazine nucleus. To favor the desired mono-substituted product, an excess of piperazine can be used, or one of the piperazine nitrogens can be protected with a removable group like tert-butyloxycarbonyl (Boc). researchgate.net

Once this compound is synthesized, the secondary amine of the piperazine ring serves as a nucleophilic handle for introducing a wide array of functional groups. researchgate.net

Alkylation: The secondary amine can be alkylated using various alkyl halides or other alkylating agents to introduce new alkyl substituents. researchgate.netnih.gov

Acylation: Reaction with acyl chlorides or anhydrides readily forms the corresponding amides, providing a route to a diverse range of derivatives. nih.gov

The following table summarizes key nucleophilic substitution strategies for the synthesis of the title compound.

| Reaction Type | Reactants | Key Reagents/Conditions | Description | Reference |

| Reductive Amination | 1-Benzyl-4-piperidone, Piperazine | Sodium triacetoxyborohydride (NaBH(OAc)₃) or other reducing agents. | Forms the C-N bond between the piperidine and piperazine rings in a one-pot reaction. | nih.govresearchgate.net |

| N-Alkylation | 1-Benzyl-4-halopiperidine, Piperazine | Base (e.g., K₂CO₃), often with an excess of piperazine or N-Boc-piperazine to ensure mono-substitution. | A direct S | researchgate.netnih.gov |

Coupling Reactions for Compound Assembly

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-nitrogen bonds, offering significant advantages over classical methods in terms of scope and functional group tolerance. wikipedia.org These reactions are particularly valuable for synthesizing N-aryl derivatives of this compound.

The Buchwald-Hartwig amination is a premier palladium-catalyzed method for coupling amines with aryl halides or triflates. wikipedia.orgresearchgate.net This reaction has been extensively applied to the N-arylation of piperazine and its derivatives. nih.gov The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium amide complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. libretexts.org

This methodology allows for the efficient coupling of this compound with a wide variety of aryl and heteroaryl halides, providing access to a large library of pharmacologically relevant compounds.

An older, yet still relevant, method is the Ullmann condensation , which utilizes a copper catalyst to facilitate the N-arylation of amines. wikipedia.orgnih.gov Traditional Ullmann reactions often required harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper. wikipedia.org However, the development of modern protocols using soluble copper salts and specialized ligands has enabled these reactions to proceed under significantly milder conditions. organic-chemistry.orgtcichemicals.com The Goldberg reaction, a variation of the Ullmann condensation, is specifically applied to C-N bond formation. wikipedia.org

Below is a comparative table of these key coupling reactions for C-N bond formation.

| Reaction | Catalyst | Typical Substrates | Typical Conditions | Reference |

| Buchwald-Hartwig Amination | Palladium(0) complexes with phosphine (B1218219) or NHC ligands | Aryl/heteroaryl halides or triflates; Amines | Base (e.g., NaOtBu, K₃PO₄), inert atmosphere, moderate temperatures. | wikipedia.orgresearchgate.netnih.gov |

| Ullmann Condensation | Copper(I) or Copper(0) | Activated aryl halides; Amines, alcohols, thiols | Often requires high temperatures and polar solvents; modern methods use ligands to improve reactivity. | wikipedia.orgnih.govorganic-chemistry.org |

Molecular Pharmacology and Biological Target Interactions

Receptor Binding Affinities and Modulatory Effects

Cholinergic Receptor Interactions (e.g., Muscarinic M2, M3, M4)

The cholinergic system, particularly muscarinic acetylcholine (B1216132) receptors, is another significant target for benzylpiperidine derivatives. Muscarinic receptors are G-protein coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems. mhmedical.com They are classified into five subtypes (M1-M5). The M2 and M4 receptors are primarily inhibitory, while M1, M3, and M5 are excitatory, increasing intracellular calcium levels. nih.gov

In the urinary bladder, for example, M2, M3, and M4 receptors play complex roles in regulating contraction and sensory information processing. nih.gov Presynaptic M4 and M2 receptors can inhibit acetylcholine release, while postsynaptic M3 receptors mediate contraction. nih.gov

Derivatives of 1-benzylpiperidine (B1218667) have been shown to act as muscarinic antagonists. A study on 1-benzyl-4-piperidyl benzhydrylcarbamate derivatives revealed high binding affinities for M1 and M3 receptors, with notable selectivity for the M3 subtype over the M2 subtype. nih.gov This suggests that the 1-benzylpiperidine scaffold can be tailored to achieve selective antagonism at specific muscarinic receptor subtypes. The antagonism of these receptors blocks the physiological effects of the parasympathetic nervous system. mdpi.com The urethane (B1682113) bond in these carbamate (B1207046) derivatives was identified as a novel linker that helps lock the molecule into a conformation favorable for binding to M1 and M3 receptors. nih.gov

Histamine (B1213489) H3 Receptor Antagonism

The histamine H3 receptor (H3R) is a presynaptic autoreceptor predominantly found in the central nervous system that modulates the release of histamine and other neurotransmitters like acetylcholine and serotonin (B10506). wikipedia.orgacs.org Antagonism at this receptor generally leads to stimulant and nootropic effects. wikipedia.org

The piperidine (B6355638) and piperazine (B1678402) moieties are critical structural features for H3R antagonists. acs.orgacs.org Research has shown that replacing a piperidine ring with a piperazine can significantly alter a compound's activity, often reducing affinity for other targets like the sigma-1 receptor while retaining high selectivity for the H3R. acs.org This highlights the importance of the specific heterocyclic ring in defining the pharmacological profile. Novel H3R antagonists have been developed based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold, further emphasizing the role of the piperidine core in targeting this receptor. nih.gov

Enzyme Inhibition Profiles

Beyond receptor interactions, benzylpiperidine and piperazine derivatives are known to inhibit key enzymes involved in neurotransmitter metabolism.

Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE))

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are crucial enzymes that hydrolyze the neurotransmitter acetylcholine, thereby terminating its action at the synapse. acgpubs.org Inhibition of these enzymes is a primary therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.govmdpi.com The N-benzylpiperidine fragment, a core component of 1-(1-Benzylpiperidin-4-yl)piperazine, is known to interact with the catalytic site of the AChE enzyme, contributing to the inhibitory potency of many compounds. acgpubs.org

Numerous studies have synthesized and evaluated derivatives of benzylpiperidine and piperazine for their cholinesterase inhibitory activity. acgpubs.orgresearchgate.netnih.gov Many of these compounds exhibit dual inhibition of both AChE and BuChE. mdpi.com

The potency and selectivity of cholinesterase inhibitors can be finely tuned through structural modifications. Research on various N-benzyl-piperidine derivatives has provided insight into their structure-activity relationships. For example, in one series of α,β-unsaturated carbonyl based piperidinone derivatives, compounds showed varying IC50 values against AChE and BuChE, with most exhibiting selectivity for AChE. acgpubs.org However, certain substitutions, such as a chlorine atom, resulted in dual inhibitors of both enzymes. acgpubs.org

Another study focusing on N-benzyl-piperidine derivatives rationally designed from the structure of donepezil (B133215) identified a potent dual inhibitor of both AChE (IC50 2.08 ± 0.16 µM) and BuChE (IC50 7.41 ± 0.44 µM). nih.gov Similarly, polyfunctionalized pyridines incorporating a 1-benzylpiperidin-4-yl moiety have yielded highly potent AChE inhibitors with IC50 values in the nanomolar range (e.g., 13 nM), while also inhibiting BuChE at micromolar concentrations (e.g., 3.1 µM). nih.gov These findings underscore the potential to develop compounds with specific inhibitory profiles, ranging from highly selective to dual-acting, based on the benzylpiperidine scaffold.

The table below summarizes the inhibitory activities of selected benzylpiperidine derivatives against cholinesterase enzymes, as reported in various studies.

| Compound/Derivative Series | Target Enzyme | Inhibitory Potency (IC50) | Selectivity Profile |

|---|---|---|---|

| N-benzyl-piperidine derivative (4a) | AChE | 2.08 µM | Dual Inhibitor |

| N-benzyl-piperidine derivative (4a) | BuChE | 7.41 µM | |

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d) | AChE | 12.55 µM | AChE Selective |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g) | BuChE | 17.28 µM | Dual Inhibitor |

| Polyfunctionalized pyridine (B92270) with N-Bn-piperidine (Compound 5) | AChE | 13 nM | AChE Potent / BuChE Moderate |

| Polyfunctionalized pyridine with N-Bn-piperidine (Compound 5) | BuChE | 3.1 µM |

Monoamine Oxidase (MAO) Inhibition (e.g., MAO A, MAO B)

Derivatives incorporating the benzylpiperidine scaffold have been investigated for their inhibitory effects on monoamine oxidase (MAO), an enzyme crucial in the metabolism of monoamine neurotransmitters. Research has focused on two isoforms, MAO-A and MAO-B. Studies on a series of 24 pyridazinobenzylpiperidine derivatives revealed that most compounds exhibited greater inhibition of MAO-B than MAO-A. researchgate.netnih.gov

One notable derivative, compound S5, demonstrated the most potent inhibition of MAO-B with a half-maximal inhibitory concentration (IC50) value of 0.203 μM. researchgate.netnih.gov In contrast, its inhibitory activity against MAO-A was weaker, with an IC50 of 3.857 μM, resulting in a high selectivity index (SI) of 19.04 for MAO-B over MAO-A. researchgate.netnih.gov Another compound from the same series, S15, was the most potent MAO-A inhibitor, with an IC50 of 3.691 μM. researchgate.netnih.gov Kinetic studies indicated that the inhibition of MAO-B by these derivatives is reversible and competitive in nature. nih.gov These findings suggest that the benzylpiperidine moiety is a promising structural framework for developing selective MAO-B inhibitors, which are of interest for the treatment of neurodegenerative disorders. researchgate.netnih.gov

| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|

| S5 | 3.857 | 0.203 | 19.04 |

| S15 | 3.691 | - | - |

| S16 | - | 0.979 | - |

BACE-1 Enzyme Inhibition

The this compound structure is a scaffold of interest in the development of inhibitors for the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). BACE-1 is a primary therapeutic target in Alzheimer's disease research, as it catalyzes the rate-limiting step in the production of amyloid-β (Aβ) peptides. nih.govnih.gov Inhibition of this enzyme is a key strategy to reduce the formation of Aβ aggregates. acs.org

Studies have indicated that the aryl piperazine class of molecules possesses good BACE-1 inhibition potential. nih.gov Furthermore, molecular hybrids derived from N-(1-benzylpiperidin-4-yl) have been designed and evaluated for their multifunctional potential, including BACE-1 inhibition. acs.org A fluorescence resonance energy transfer (FRET)-based assay was used to determine the inhibitory potential of these derivatives, which demonstrated a range of good to moderate inhibition profiles. acs.org This line of research suggests that the benzylpiperidine-piperazine core can serve as a foundational structure for designing potent BACE-1 inhibitors aimed at mitigating the progression of Alzheimer's disease. nih.govrsc.org

Dipeptidyl Peptidase IV (DPP IV) Inhibition

The piperazine and benzylpiperidine moieties are recognized structural features in the design of inhibitors for dipeptidyl peptidase IV (DPP-IV). oatext.comsrce.hrresearchgate.net DPP-IV is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. oatext.com By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin (B600854) secretion and improved glycemic control. nih.gov

In a study focused on developing novel DPP-IV inhibitors, several derivatives of benzylpiperidine and piperazine were synthesized and evaluated. oatext.com The research aimed to understand the structural requirements for potent inhibition by replacing the 2-benzyl-piperazine system of a known potent inhibitor with other heterocyclic rings. A 4-benzylpiperidine (B145979) derivative (Compound 1) and a 4-amino-1-benzylpiperidine (B41602) derivative (Compound 4) were synthesized and showed inhibitory activity in the micromolar range. oatext.com These findings underscore the importance of the benzylpiperidine and piperazine scaffolds in the design of new DPP-IV inhibitors. oatext.comcabidigitallibrary.org

| Compound | Description | IC50 (μM) |

|---|---|---|

| 1 | 4-Benzylpiperidine derivative | 1.6 ± 0.04 |

| 3 | Phenethyl-piperazine derivative | 1.2 ± 0.04 |

| 4 | 4-Amino-1-benzylpiperidine derivative | 4 ± 0.08 |

Other Investigated Biological Activities (mechanistic focus based on in vitro observations)

Inhibition of Amyloid-Beta Aggregation Mechanisms

The aggregation of amyloid-beta (Aβ) peptides is a central pathological event in Alzheimer's disease. nih.gov Consequently, inhibiting this process is a major therapeutic strategy. The N-benzylpiperidine moiety, a core component of the subject compound, has been incorporated into novel molecules designed to possess Aβ anti-aggregation properties. nih.govresearchgate.net

In one study, 28 new compounds containing the N-benzylpiperidine moiety were synthesized as derivatives of donepezil. nih.gov These compounds were tested for their ability to inhibit Aβ aggregation. The most promising compound, 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, demonstrated significant Aβ anti-aggregation activity, showing 72.5% inhibition at a concentration of 10 μM. nih.govresearchgate.net The mechanism of such inhibitors often involves direct binding to Aβ peptides, which interferes with the conformational changes required for the formation of β-sheet structures and subsequent fibrillization. nih.govrsc.org This research highlights the potential of the benzylpiperidine scaffold as a key element in developing agents that can directly target and prevent the pathological aggregation of Aβ. nih.gov

Antimicrobial Activity Mechanisms

The piperazine and benzylpiperidine structural motifs are found in various compounds investigated for their antimicrobial properties. nih.govmdpi.comresearchgate.net The mechanism of action for piperazine-based antimicrobial agents often involves the disruption of the bacterial cell membrane. nih.gov Key functional characteristics, including the piperazine moiety, positive charge, and lipophilicity, enable these molecules to interact with and compromise the integrity of the microbial cell wall, leading to cell death. nih.gov

Research into new N-benzyl piperidin-4-one derivatives has shown potent in vitro activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net Similarly, various novel piperazine derivatives have been screened for their antimicrobial effects against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA), and Shigella flexineri. ijcmas.com Certain piperazine compounds proved to be effective antibacterial agents against these human pathogens, suggesting the utility of this chemical scaffold in the development of new antimicrobial drugs. ijcmas.com

Neuroprotective Mechanisms (e.g., against oxidative stress, neurodegeneration)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defenses, is a key contributor to the pathogenesis of neurodegenerative diseases. nih.govmdpi.com The piperazine and benzylpiperidine moieties are featured in compounds designed to offer neuroprotection through antioxidant mechanisms. acs.orgnih.gov

Derivatives of 1,4-disubstituted piperazine-2,5-dione have been shown to effectively protect SH-SY5Y neuroblastoma cells from oxidative damage induced by hydrogen peroxide (H2O2). nih.gov The mechanism of this protection involves a decrease in ROS production and the stabilization of the mitochondrial membrane potential, which in turn restrains cell apoptosis. nih.gov Similarly, the design of molecular hybrids containing an N-benzylpiperidine scaffold has been guided by the strategy of improving the defense mechanism against oxidative stress. acs.org Studies on 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives also demonstrated potent antioxidant properties in the oxygen radical absorbance capacity (ORAC) assay. nih.gov These findings indicate that the core structure of this compound is relevant for the development of agents that can combat neurodegeneration by mitigating oxidative stress. nih.govmdpi.com

Anticancer Activity Mechanisms (e.g., inhibition of cell growth, induction of apoptosis)

The piperazine ring is a structural component found in a number of FDA-approved anticancer drugs, making it an attractive scaffold for the development of new therapeutic agents. researchgate.net Derivatives of piperazine have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis. researchgate.net The anticancer mechanisms of piperazine-containing compounds often involve the activation of molecular pathways that lead to programmed cell death. nih.gov

For instance, some piperazine derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins. nih.govnih.gov This can include the upregulation of pro-apoptotic proteins like BAX, caspase-3, and caspase-9, and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov The activation of caspases, which are crucial executioner enzymes in the apoptotic cascade, is a common feature of the cytotoxic effects of certain piperazine compounds on cancer cells. nih.govnih.gov Studies on specific piperazine derivatives have demonstrated a significant increase in the activity of caspase-3/7, -8, and -9 in human liver cancer cells following treatment. nih.gov

Furthermore, some compounds incorporating the piperazine moiety can arrest the cell cycle at specific phases, thereby inhibiting the growth and division of cancer cells. nih.gov While the broader class of piperazine derivatives shows significant promise in oncology, specific research detailing the anticancer activity mechanisms of this compound is not extensively documented in current literature. researchgate.netdntb.gov.ua

Anti-inflammatory Properties

Compounds containing benzylpiperidine and benzylpiperazine frameworks have been explored for their therapeutic potential in managing inflammation and pain. nih.govunisi.it The degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) by the enzyme monoacylglycerol lipase (B570770) (MAGL) produces arachidonic acid, a precursor to pro-inflammatory prostaglandins. unisi.it Consequently, inhibitors of MAGL, a category that includes some benzylpiperidine and benzylpiperazine-based compounds, are regarded as potential anti-inflammatory agents. unisi.it

Additionally, derivatives of piperazine have been directly evaluated for anti-inflammatory effects in various experimental models. nih.gov For example, the derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone demonstrated anti-inflammatory activity by reducing edema, cell migration, and the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in a carrageenan-induced pleurisy test. nih.gov Other research has focused on benzylpiperazine derivatives as ligands for the σ-1 receptor, which modulates nociceptive signaling; antagonists of this receptor have been shown to alleviate pain in models of inflammatory nociception. nih.govacs.org

While these findings highlight the anti-inflammatory potential within the broader chemical classes to which this compound belongs, specific studies on the anti-inflammatory properties of this exact compound are not detailed in the available research.

Antioxidant Activity

The search for compounds capable of mitigating free radical damage is a significant area of research, particularly for central nervous system diseases where oxidative stress is a contributing factor. nih.gov Pharmacophores such as 1-(1-benzylpiperidin-4-yl)ethan-1-one have been investigated for their potential to act as free radical scavengers. nih.gov This structure is closely related to this compound.

In a study evaluating a series of 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives, several compounds exhibited potent antioxidant properties in the oxygen radical absorbance capacity (ORAC) assay. nih.gov The antioxidant values were noted to be comparable or more potent than standard comparator molecules like ascorbic acid and trolox. nih.gov The piperazine nucleus itself is found in many molecules with significant antioxidant activity. researchgate.net The presence of a hydroxyl group on the aromatic ring of some piperazine derivatives has been shown to be essential for their antioxidant properties. nih.gov However, many benzhydrylpiperazine analogues have demonstrated low to negligible activity in DPPH radical scavenging assays. researchgate.netresearchgate.net

| Compound | Antioxidant Property (% Potency) in ORAC Assay | Notes |

|---|---|---|

| Derivative 9b | >30% | Exhibited potent antioxidant properties. |

| Ascorbic acid | Reference | Standard comparator molecule. |

| Resveratrol | Reference | Standard comparator molecule. |

| Trolox | Reference | Standard comparator molecule. |

Anti-Trypanosoma cruzi Activity

Chagas disease, caused by the parasite Trypanosoma cruzi, remains a significant health issue, and the development of new, effective drugs is a priority. nih.gov Various chemical scaffolds are being investigated for their potential to inhibit the parasite's growth. The structure-activity relationships of several compound classes, including those with piperidine or piperazine cores, have been explored in the search for new anti-Chagasic agents. researchgate.netusp.br

For example, hit-to-lead optimization of a series of benzenesulfonylpiperazine derivatives has identified compounds with anti-trypanosomal activity in the micromolar range and favorable predicted ADMET profiles. researchgate.net However, despite medicinal chemistry efforts on other series, such as 4-azaindole-2-piperidine derivatives, identifying a suitably potent and metabolically stable compound for in vivo studies has proven challenging. usp.br Research has focused on the activity of compounds against both the extracellular trypomastigote and the intracellular amastigote forms of the parasite, with the latter being the primary target for treating chronic infections. nih.gov While the piperazine scaffold is present in compounds under investigation for Chagas disease, specific data on the anti-Trypanosoma cruzi activity of this compound has not been reported. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies

Influence of Core Piperazine (B1678402) and Piperidine (B6355638) Moieties on Biological Activity

The piperazine and piperidine rings form the core of the 1-(1-benzylpiperidin-4-yl)piperazine structure and are fundamental to its pharmacological properties. The basic nitrogen atoms within these rings are often crucial for forming key interactions with biological targets. The low basicity of benzylpiperazine-derived compounds, for instance, has been linked to moderate affinity for the sigma-1 (σ1) receptor and significant selectivity over the sigma-2 (σ2) receptor nih.gov. The piperidine moiety is also a pivotal component in drug design, frequently appearing in a 1,4-disubstituted pattern due to its straightforward synthesis and lack of stereochemical complexities ub.edu. The protonated state of the piperidine nitrogen at physiological pH can lead to important salt bridge interactions with acidic residues in receptor binding pockets ub.edu.

The piperazine ring is a common scaffold in a wide array of biologically active compounds, recognized for its ability to introduce hydrogen bond acceptors and hydrophobic groups researchgate.netnih.gov. Its presence can significantly enhance the antitumor activity of certain compounds nih.gov. The two nitrogen atoms in the piperazine ring can also improve the pharmacokinetic properties of drug candidates by increasing water solubility, which is a critical factor for bioavailability nih.gov.

Specific functional groups within the core piperazine and piperidine structures play a definitive role in biological activity. The basic nitrogen atoms are key pharmacophoric elements. For instance, the presence of a protonated amine is considered a crucial requirement for binding to the sigma-1 receptor nih.gov. Compounds with poor basicity have been shown to not bind to either σ1 or σ2 receptors nih.gov.

In a series of benzylpiperazine derivatives, the 4-methoxybenzylpiperazinyl moiety was maintained as a hydrophobic region, indicating its importance for receptor interaction nih.gov. Furthermore, the replacement of a lipoyl group with phenyl, phenoxy, or cyclohexyl groups in this region was explored to modulate activity nih.gov. The introduction of an additional hydrogen-bond donor group, such as replacing a 4-methoxy substituent with a hydroxymethyl group, was also investigated to understand its impact on target binding nih.gov.

Impact of N-Benzyl Substitution on Biological Interactions

The N-benzyl group attached to the piperidine nitrogen plays a significant role in the biological interactions of these compounds. Docking studies have revealed that this moiety can engage in crucial π-π stacking interactions with aromatic residues within the binding sites of enzymes and receptors. For example, in studies with acetylcholinesterase (AChE), the N-benzylpiperidine moiety has been observed to form π-π interactions with tyrosine residues such as Tyr341, Tyr337, and Tyr72, thereby enhancing the stability of the ligand-enzyme complex nih.gov.

Effects of Substituents on Phenyl and Other Aromatic Rings

Substituents on the phenyl ring of the N-benzyl group and other aromatic rings within the molecular structure have a profound impact on receptor affinity and selectivity. For instance, the introduction of a 4-hydroxylphenyl moiety was found to be generally detrimental to the affinity for both σ1 and σ2 receptors nih.gov. Conversely, a 4-fluorophenyl substitution resulted in a weaker σ1 receptor ligand nih.gov. This was attributed to a change in the compound's orientation within the binding site, which moved the positively ionizable feature away from crucial ionic interaction points nih.gov.

In another study, the replacement of the phenyl ring of a phenylacetamide moiety with thiophene, naphthyl, or indole aromatic rings had no significant effect on σ1 receptor affinity. However, replacement with imidazole or pyridyl aromatic rings led to a substantial loss in affinity for σ1 receptors researchgate.net. The nature of heteroaromatic moieties has been identified as a crucial factor for occupying hydrophobic pockets in the receptor nih.gov.

| Compound Series | Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| Benzylpiperidine-derived σ1/σ2 ligands | 4-Hydroxylphenyl | Detrimental to affinity for both σ1 and σ2 receptors | nih.gov |

| Benzylpiperidine-derived σ1/σ2 ligands | 4-Fluorophenyl | Weaker σ1 receptor ligand | nih.gov |

| N-(1-benzylpiperidin-4-yl)arylacetamides | Thiophene, Naphthyl, Indole (replacing Phenyl) | No significant effect on σ1 receptor affinity | researchgate.net |

| N-(1-benzylpiperidin-4-yl)arylacetamides | Imidazole, Pyridyl (replacing Phenyl) | >60-fold loss in affinity for σ1 receptors | researchgate.net |

The position of substituents on aromatic rings can significantly influence receptor affinity. In a series of N-phenylpiperazine analogs designed as dopamine (B1211576) D3 versus D2 receptor selective ligands, varying the position of substituents on the phenyl ring of the N-phenylpiperazine moiety led to a range of affinities and selectivities mdpi.com. This highlights the sensitivity of the receptor binding pocket to the spatial arrangement of interacting groups.

For N,N-disubstituted piperazines, which contain structural elements of both methylenedioxybenzylpiperazine and trifluoromethylphenylpiperazine, the regioisomeric relationship between compounds with substituents at different positions on the aromatic rings is a key area of study researchgate.net. For example, compounds with a trifluoromethyl group at the 2-, 3-, or 4-position of the N-phenyl ring, combined with a methylenedioxy group at the 2,3- or 3,4-position of the N-benzyl ring, exhibit differences in their properties based on the relative arrangement of these groups researchgate.net.

Role of Linker Length and Composition between Moieties

The linker connecting the core piperazine/piperidine scaffold to other parts of the molecule is a critical determinant of biological activity. Both the length and composition of the linker are important for achieving the optimal distance and geometry for interaction with the target protein nih.gov.

In a series of benzylpiperazine derivatives targeting the σ1 receptor, a clear trend was observed based on the length of the linker chain between a distal phenyl ring and a central amide group. The order of affinity was found to be ethylene > vinylene ≈ propylene > butylene >> methylene nih.gov. This demonstrates that a specific linker length is optimal for positioning the interacting moieties correctly within the binding site. However, in other cases, such as with certain potent σ1 receptor ligands, no evident influence of the length of an alkyl linker was observed nih.gov.

The composition of the linker also plays a crucial role. The insertion of a piperazine moiety into a linker has been used to improve rigidity and increase solubility upon protonation nih.gov. However, the method of incorporating the piperazine, such as through an amide bond versus a triazole ring formed by click chemistry, can significantly affect the pKa of the piperazine and thus its protonation state and solubility nih.gov.

Bioisosteric Replacements and Their Pharmacological Consequences

Bioisosteric replacement is a strategy used in drug design to replace a functional group with another that has similar physicochemical or topological properties, with the aim of improving potency, selectivity, or pharmacokinetic properties cambridgemedchemconsulting.com. In the context of this compound and its analogs, various bioisosteric replacements have been explored.

For example, in a series of diaryl amino piperidine delta opioid agonists, the phenolic hydroxyl group was replaced with a primary amide group. This bioisosteric replacement resulted in enhanced activity at the delta receptor, increased selectivity versus mu and kappa receptors, and improved in vitro metabolic stability nih.gov.

The replacement of a piperazine ring with other cyclic diamines or related structures is another area of investigation. For instance, replacing a piperazine ring in the drug Olaparib with a spirodiamine analogue was shown to beneficially affect activity and reduce cytotoxicity enamine.net. The choice of a bioisostere can also be guided by its effect on the conformation of the molecule. For example, fusing a cyclopropane to a piperazine ring promotes a half-chair conformation, which can influence how the molecule interacts with its target blumberginstitute.org.

| Original Functional Group/Moiety | Bioisosteric Replacement | Pharmacological Consequence | Reference |

|---|---|---|---|

| Phenolic Hydroxyl | Primary Amide | Enhanced delta opioid receptor activity, increased selectivity, improved metabolic stability | nih.gov |

| Piperazine Ring | Spirodiamine | Beneficial effect on activity and reduced cytotoxicity in the context of Olaparib | enamine.net |

| Phenyl Ring | Pyridyl, Thiophene, 4-Fluorophenyl | Alteration of receptor affinity and selectivity | cambridgemedchemconsulting.com |

Computational Chemistry and Molecular Modeling Insights

Molecular Docking Analyses of Ligand-Target Interactions

Molecular docking simulates the interaction between a ligand and a target protein, predicting the preferred binding orientation and affinity. For derivatives containing the benzylpiperidine and benzylpiperazine scaffolds, docking studies have been instrumental in elucidating their mechanisms of action against various receptors, such as sigma receptors (σR), acetylcholinesterase (AChE), and dopamine (B1211576) receptors. researchgate.netnih.govresearchgate.netnih.gov

Docking analyses have successfully identified the primary binding locations for benzylpiperazine and benzylpiperidine derivatives within their target proteins. For instance, in acetylcholinesterase (AChE), certain derivatives are predicted to bind across both the catalytic active site (CAS) and the peripheral anionic site (PAS). researchgate.net In the context of the sigma-1 receptor (σ1R), a key target for these compounds, specific amino acid residues forming the binding pocket have been identified. nih.govnih.gov The binding site is characterized by a primary hydrophobic region and a secondary sub-pocket lined with various crucial residues. nih.gov

Key residues identified across different targets that interact with this class of compounds include:

Sigma-1 Receptor (σ1R) : Glu172, Asp126, Phe107, Tyr103, Trp164, Tyr206. nih.govnih.gov

Acetylcholinesterase (AChE) : Trp286, Tyr72, Tyr121, Tyr337, Tyr341. mdpi.com

Dopamine D2 Receptor : Not explicitly detailed in the provided context but is a known target. nih.gov

| Target Protein | Key Binding Sites | Interacting Amino Acid Residues | Reference |

|---|---|---|---|

| Sigma-1 Receptor (σ1R) | Primary Hydrophobic Region, Secondary Sub-pocket | Glu172, Asp126, Phe107, Tyr103, Trp164, Tyr206 | nih.govnih.gov |

| Acetylcholinesterase (AChE) | Catalytic Active Site (CAS), Peripheral Anionic Site (PAS) | Trp286, Tyr72, Tyr121, Tyr337, Tyr341 | researchgate.netmdpi.com |

The stability of the ligand-receptor complex is maintained by a network of non-covalent interactions. Molecular docking reveals the specific types of interactions that anchor 1-(1-Benzylpiperidin-4-yl)piperazine and its analogs within the binding pocket. nih.gov

Commonly observed binding modes include:

Hydrogen Bonding : The nitrogen atoms of the piperidine (B6355638) or piperazine (B1678402) rings can act as hydrogen bond acceptors or donors. For example, interactions with residues like Glu172 in the σ1R are crucial for high-affinity binding. nih.govnih.gov

Hydrophobic Interactions : The benzyl (B1604629) and piperidine/piperazine rings fit into hydrophobic pockets lined by nonpolar amino acid residues such as Val84, Met93, Leu95, and Leu182. nih.gov

π-π Stacking : The aromatic benzyl ring frequently engages in π-π stacking interactions with aromatic residues like tryptophan (Trp) and tyrosine (Tyr) in the active site. In AChE, π-π interactions with Trp286 and Tyr341 are noted. mdpi.com

π-Cation Interactions : When the piperidine or piperazine nitrogen is protonated (ionized), it can form a strong π-cation interaction with the electron-rich face of an aromatic residue, such as Phe107 in the σ1R. nih.gov

Salt Bridges : The protonated nitrogen can also form bidentate salt bridge interactions with the carboxylate groups of acidic residues like Glu172 and Asp126. nih.gov

| Interaction Type | Description | Example Residues/Moieties | Reference |

|---|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | Piperazine nitrogen with Glu172 | nih.govnih.gov |

| Hydrophobic Interactions | Forces driven by the tendency of nonpolar surfaces to exclude water. | Benzyl ring with Val84, Leu95, Met93 | nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Benzyl ring with Trp286, Tyr341 | mdpi.com |

| π-Cation Interaction | Interaction between a cation and the face of an electron-rich π system. | Protonated piperidine nitrogen with Phe107 | nih.gov |

| Salt Bridge | Combination of hydrogen bonding and electrostatic interaction. | Protonated piperidine nitrogen with Glu172, Asp126 | nih.gov |

The piperazine moiety contains two nitrogen atoms that can be protonated. The specific protonation state of the ligand at physiological pH (around 7.4) is critical and can significantly influence its binding mode and affinity. acs.org Computational studies have shown that the pKa of the piperazine ring is highly sensitive to nearby chemical groups. nih.govrsc.org For example, the replacement of a piperidine core with a piperazine core can dramatically alter inhibitory potency, a difference ascribed to changes in the protonation state. acs.org

Docking studies considering different protonation states often yield different results. For some targets, the monoprotonated form may be preferred, while for others, a diprotonated state might be necessary for optimal interaction. acs.org The protonation state directly affects the ability of the ligand to form key electrostatic interactions, such as salt bridges and π-cation interactions, which can fundamentally alter the docking pose and the predicted binding energy. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For classes of compounds including 4-phenylpiperidines and 4-phenylpiperazines, QSAR studies have been employed to understand how structural properties affect biological responses. nih.govscispace.com

In these studies, various physicochemical descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for each molecule and modeled against their measured biological activity, such as binding affinity or enzyme inhibition. nih.govresearchgate.net Techniques like Partial Least Squares (PLS) regression are used to build the models. nih.gov The resulting QSAR models can highlight which structural features are critical for activity. For example, a model might reveal that the position and electronic character of a substituent on the benzyl ring are crucial for potency. nih.gov Such models provide a comprehensive understanding of the biological response and are valuable for designing new, more potent analogs. researchgate.net

Conformational Analysis and Energetic Considerations in Binding

Beyond the static picture provided by docking, understanding the conformational flexibility of this compound and the energetics of its binding is crucial. The molecule is not rigid; the piperidine and piperazine rings can adopt different chair or boat conformations, and there is rotational freedom around the various single bonds.

Conformational analysis helps identify the low-energy conformations that the ligand is likely to adopt in solution and within the receptor's binding site. The binding process often involves an "energetic penalty" if the ligand must adopt a high-energy conformation to fit into the active site. However, this penalty can be offset by favorable binding interactions. Computational methods can calculate the binding free energy, which accounts for both the enthalpic gains from favorable interactions (like hydrogen bonds) and the entropic costs associated with restricting the ligand's conformation upon binding. acs.org For some high-affinity benzylpiperidine derivatives, binding energies have been calculated to be as favorable as -11.2 kcal/mol. nih.gov Molecular dynamics simulations can further explore the stability of the predicted binding pose over time, providing insights into the structural fluctuations of the ligand and key protein residues. mdpi.com

Research Applications and Tool Development

Use as Chemical Probes for Receptor and Enzyme Systems

The 1-(1-benzylpiperidin-4-yl)piperazine core structure is a valuable starting point for the development of chemical probes to investigate the function of receptor and enzyme systems. By modifying this scaffold, researchers have created potent and selective ligands for various targets.

Derivatives of the benzylpiperidine and piperazine (B1678402) moieties have been explored for their affinity towards sigma receptors (σRs), which are implicated in a range of neurological disorders. For instance, a screening of piperidine (B6355638)/piperazine-based compounds led to the discovery of potent sigma-1 receptor (S1R) ligands. nih.gov One such compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, demonstrated high affinity for S1R, comparable to the reference compound haloperidol. nih.gov Further studies on related structures have identified compounds with high selectivity for S1R over the S2R subtype. acs.orgnih.gov The ability to develop such selective ligands is crucial for their use as chemical probes to elucidate the distinct physiological roles of these receptor subtypes.

In addition to receptors, derivatives of this scaffold have been investigated as inhibitors of key enzymes in the nervous system. For example, benzylpiperidine and benzylpiperazine-based compounds have been optimized as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049). unisi.it The development of potent and selective MAGL inhibitors provides valuable tools for studying the endocannabinoid system's role in pain, inflammation, and neuroprotection. unisi.it

Furthermore, the benzylpiperidine moiety is a recognized pharmacophore for targeting cholinesterases. semanticscholar.orgmdpi.com Modifications of the this compound structure could therefore yield chemical probes for studying the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to cholinergic neurotransmission.

Development of Multi-Target Directed Ligands (MTDLs)

The complex and multifactorial nature of neurodegenerative disorders like Alzheimer's disease has spurred the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. semanticscholar.org The this compound scaffold is a promising framework for the design of such MTDLs.

The N-benzylpiperidine core is a key structural element in donepezil (B133215), a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. semanticscholar.org Researchers have leveraged this by designing and synthesizing N-benzylpiperidine analogs that act as multi-functional inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), another key enzyme in the pathogenesis of Alzheimer's disease. nih.govresearchgate.net

The piperazine ring, a common fragment in many biologically active compounds, further enhances the potential of this scaffold for MTDL design. nih.govresearchgate.net Studies have shown that benzylpiperazine-based compounds can be designed as dual-action inhibitors for Alzheimer's disease, targeting both AChE and the aggregation of beta-amyloid plaques. The combination of the benzylpiperidine and piperazine moieties in a single molecule offers a rational starting point for creating MTDLs that can address multiple pathological pathways in complex diseases. For instance, donepezil-based piperazine-2-carboxylic acid derivatives have been evaluated as potential MTDLs for Alzheimer's, showing inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. nih.gov

Pre-clinical Research Tools for Neurotransmitter System Studies

The this compound scaffold and its derivatives serve as valuable preclinical research tools for investigating the roles of various neurotransmitter systems. Their ability to interact with multiple components of these systems allows for the exploration of complex neurological processes.

Derivatives of this structure have been synthesized and evaluated as dual-target inhibitors of acetylcholinesterase and the serotonin (B10506) transporter (SERT), providing tools to study the interplay between the cholinergic and serotonergic systems in conditions like Alzheimer's disease, which often presents with both cognitive decline and depression. nih.gov By modulating both of these targets, these compounds can be used in preclinical models to investigate the therapeutic potential of simultaneously enhancing cholinergic and serotonergic tone. nih.gov

Furthermore, the development of radiolabeled derivatives of N-benzylpiperidine compounds allows for their use in in vivo imaging techniques such as positron emission tomography (PET). researchgate.net For example, radiolabeled N-(N-benzylpiperidin-4-yl)-4-iodobenzamide has been synthesized as a high-affinity ligand for sigma receptors, with potential applications in imaging breast cancer. researchgate.net This highlights the potential for developing PET radioligands based on the this compound scaffold to visualize and study the distribution and density of specific receptors and enzymes in the living brain, providing crucial insights into neurotransmitter system function in both healthy and diseased states.

The effects of N-benzylpiperazine and its analogs on memory and behavior have also been studied in animal models. researchgate.net These studies, which investigate the neuropharmacological profile of such compounds, contribute to a better understanding of the role of the targeted neurotransmitter systems in cognition and behavior. researchgate.net

Q & A

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Use fume hoods and PPE (gloves, goggles) to prevent exposure. First-aid measures: rinse skin/eyes with water for 15 minutes if contacted. Store in airtight containers at -20°C, away from oxidizers .

Computational & Predictive Tools

Q. How can in silico models predict ADMET properties for this compound?

- Methodology : Tools like SwissADME estimate solubility (LogP), bioavailability (Lipinski’s Rule of Five), and blood-brain barrier penetration. ProTox-II predicts toxicity endpoints (hepatotoxicity, mutagenicity) .

Synthesis of Derivatives

Q. What functionalization strategies enhance the compound’s pharmacological profile?

- Methodology : Introduce electron-withdrawing groups (e.g., nitro) to improve receptor affinity. PEGylation increases solubility. Prodrug approaches (e.g., acetylated amines) enhance bioavailability. Click chemistry (CuAAC) attaches fluorescent tags for imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.